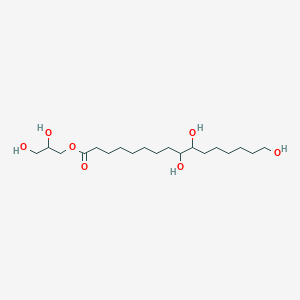
2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate is a complex organic compound with the molecular formula C19H38O7. It is an ester derived from hexadecanoic acid and glycerol, featuring multiple hydroxyl groups that contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate typically involves the esterification of hexadecanoic acid with glycerol. The reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester functional group can be reduced to alcohols.
Substitution: Hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in lipid metabolism and cell signaling.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate involves its interaction with cellular membranes and enzymes. The hydroxyl groups facilitate hydrogen bonding, influencing membrane fluidity and enzyme activity. The compound may also modulate signaling pathways related to inflammation and oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Glycerol monostearate: Similar in structure but lacks the additional hydroxyl groups on the fatty acid chain.
2,3-Dihydroxypropyl 9,10-dihydroxyoctadecanoate: Similar ester but with a different fatty acid chain length and hydroxylation pattern.
Uniqueness
2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
98496-93-6 |
|---|---|
Fórmula molecular |
C19H38O7 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl 9,10,16-trihydroxyhexadecanoate |
InChI |
InChI=1S/C19H38O7/c20-13-9-5-4-7-11-18(24)17(23)10-6-2-1-3-8-12-19(25)26-15-16(22)14-21/h16-18,20-24H,1-15H2 |
Clave InChI |
VFYBPHLFVKIIOK-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(C(CCCCCCO)O)O)CCCC(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


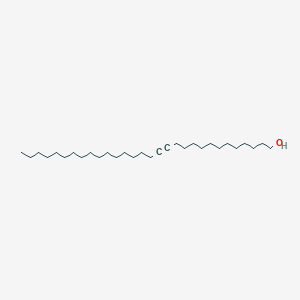

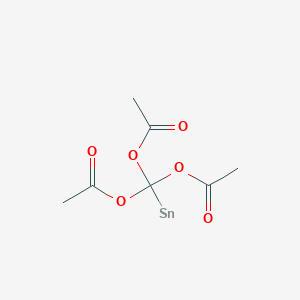
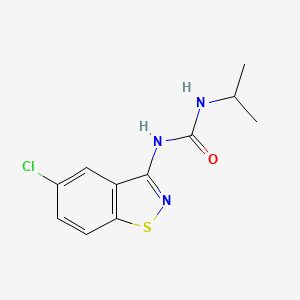
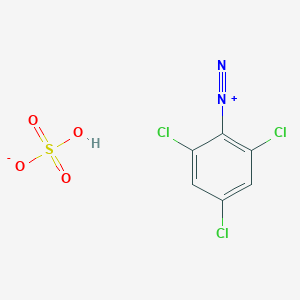
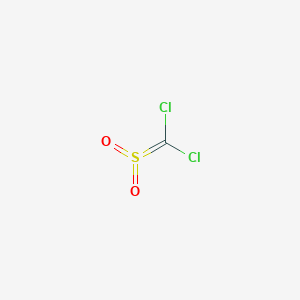
![1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]-](/img/structure/B14326804.png)
![2-([1,1'-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B14326809.png)

![N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline](/img/structure/B14326835.png)
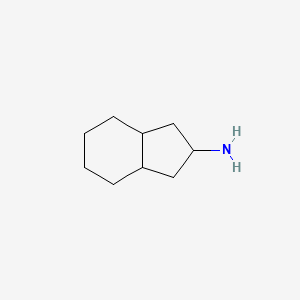
![1,3,3a,4,9,9a-Hexahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-diol](/img/structure/B14326843.png)

![2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14326861.png)
